molecular formula C25H25N5O B3796653 N-[4-(1H-pyrazol-5-yl)phenyl]-1-(8-quinolinylmethyl)-3-piperidinecarboxamide

N-[4-(1H-pyrazol-5-yl)phenyl]-1-(8-quinolinylmethyl)-3-piperidinecarboxamide

Cat. No.: B3796653
M. Wt: 411.5 g/mol
InChI Key: SQJXGAZVGQRYPN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a quinoline ring, and a piperidine ring. Pyrazoles are known for their wide range of biological activities . Quinolines are aromatic compounds that are also found in many biologically active molecules . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom, they are widely used in medicinal chemistry .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the piperidine ring might undergo reactions at the nitrogen or the carbon atoms adjacent to the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrazole and piperidine rings might increase the compound’s polarity and influence its solubility .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrazole derivatives have been found to have insecticidal activity by targeting insect ryanodine receptors .

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]-1-(quinolin-8-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O/c31-25(28-22-10-8-18(9-11-22)23-12-14-27-29-23)21-7-3-15-30(17-21)16-20-5-1-4-19-6-2-13-26-24(19)20/h1-2,4-6,8-14,21H,3,7,15-17H2,(H,27,29)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJXGAZVGQRYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC=C(C=C4)C5=CC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(1H-pyrazol-5-yl)phenyl]-1-(8-quinolinylmethyl)-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1H-pyrazol-5-yl)phenyl]-1-(8-quinolinylmethyl)-3-piperidinecarboxamide
Reactant of Route 3
N-[4-(1H-pyrazol-5-yl)phenyl]-1-(8-quinolinylmethyl)-3-piperidinecarboxamide
Reactant of Route 4
N-[4-(1H-pyrazol-5-yl)phenyl]-1-(8-quinolinylmethyl)-3-piperidinecarboxamide
Reactant of Route 5
N-[4-(1H-pyrazol-5-yl)phenyl]-1-(8-quinolinylmethyl)-3-piperidinecarboxamide
Reactant of Route 6
N-[4-(1H-pyrazol-5-yl)phenyl]-1-(8-quinolinylmethyl)-3-piperidinecarboxamide

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